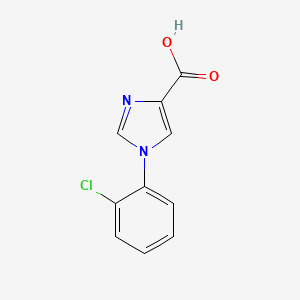

![molecular formula C20H21ClN4O3 B2975493 8'-chloro-N-(2-methoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide CAS No. 1251630-66-6](/img/structure/B2975493.png)

8'-chloro-N-(2-methoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinazoline is an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . Quinazolinone is a derivative of quinazoline and is considered as an important chemical for the synthesis of various physiologically significant and pharmacologically utilized molecules .

Synthesis Analysis

The synthesis of quinazoline was first reported in 1895 through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . There are different techniques for the synthesis of quinazoline derivatives, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction and Phase-transfer catalysis reaction .Molecular Structure Analysis

Quinazoline displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . The structure of quinazoline is planar and it is isomeric with other diazanaphthalenes of the benzodiazine subgroup .Chemical Reactions Analysis

Quinazoline derivatives have been synthesized for medicinal purposes such as antimalarial and anticancer agents . They have shown substantial biological activities and there are different techniques for their synthesis .Physical and Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid that is soluble in water . It has a characteristic double-ring structure containing a benzene ring fused with a pyrimidine moiety .Applications De Recherche Scientifique

Cyclofunctionalization and Synthesis of Spiro Compounds

- Cyclofunctionalization of Olefinic Urethanes and Ureas with Halogens : This research explored the cyclization reactions of tetrahydropyridine derivatives with halogens, leading to the synthesis of spiro[4H-3,1-benzoxazine-4, 4'-piperidine] and other derivatives. Such processes are fundamental in creating complex molecular architectures like spiro compounds, indicating potential applications in synthesizing novel pharmaceuticals and materials (Takai, Obase, & Teranishi, 1988).

Alkylation and Reactions of Spiro[oxirane-2,4-piperidines]

- Studies in Alkylation : This study demonstrated the preparation of spiro[oxirane-2, 4'-piperidines] and their role as alkylating agents, which can introduce functional groups onto heteroaromatic compounds. This illustrates the compound's utility in organic synthesis, particularly in modifying heteroaromatic structures for potential therapeutic uses (Fishman & Cruickshank, 1968).

Novel Spiropiperidines as σ-Receptor Ligands

- Novel Spiropiperidines as σ-Receptor Ligands : A series of spiropiperidines were synthesized and investigated for their affinity towards σ1- and σ2-receptors. These findings highlight the compound's potential application in the development of new therapeutic agents targeting σ-receptors, which are implicated in various neurological and psychiatric disorders (Maier & Wünsch, 2002).

Synthesis and Pharmacological Evaluation

- Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones : This research focused on the design, synthesis, and pharmacological evaluation of spiro[indoline-3,4'-piperidine]-2-ones as c-Met/ALK dual inhibitors. The compounds showed significant antitumor activity in vitro and in vivo, suggesting the compound's relevance in cancer research and therapy development (Li et al., 2013).

Mécanisme D'action

Target of Action

Quinazoline derivatives are known to have a wide range of biological activities and can interact with various targets .

Mode of Action

Quinazoline derivatives are known to interact with their targets through various mechanisms, such as pi–pi interactions and hydrogen bonding .

Biochemical Pathways

Quinazoline derivatives are known to affect various biochemical pathways depending on their specific targets .

Result of Action

Quinazoline derivatives are known to induce various cellular responses, such as apoptosis .

Safety and Hazards

Orientations Futures

Quinazoline and its derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . Future research may focus on the design of new derivatives of quinazoline that prove to be successful agents in view of safety and efficacy to enhance life quality .

Propriétés

IUPAC Name |

8-chloro-N-(2-methoxyphenyl)-4-oxospiro[1,3-dihydroquinazoline-2,4'-piperidine]-1'-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O3/c1-28-16-8-3-2-7-15(16)22-19(27)25-11-9-20(10-12-25)23-17-13(18(26)24-20)5-4-6-14(17)21/h2-8,23H,9-12H2,1H3,(H,22,27)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDBJCNJEDZLHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCC3(CC2)NC4=C(C=CC=C4Cl)C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-2-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2975410.png)

![4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2975419.png)

![[3-(trifluoromethyl)phenyl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2975424.png)

![N-(2-methoxyphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2975430.png)

![8-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2975432.png)